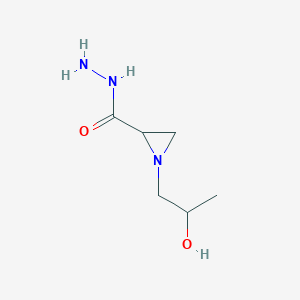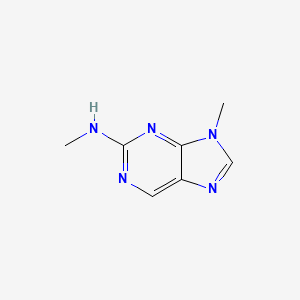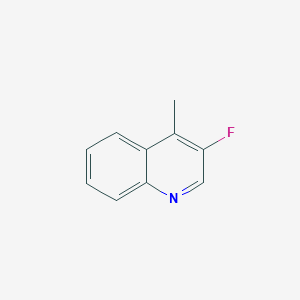
3-Fluoro-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methylquinoline: is a fluorinated derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. Quinolines are known for their broad range of applications in medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, nucleophilic substitution of fluorine atoms, and cross-coupling reactions. One common method involves the reaction of 3-aminoquinoline with a fluorinating agent to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine: this compound derivatives have shown potential as antibacterial, antiviral, and anticancer agents.
Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoroquinoline
- 4-Methylquinoline
- 3,5-Difluoroquinoline
Comparison: 3-Fluoro-4-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group on the quinoline ring. This dual substitution provides a distinct set of chemical and biological properties compared to its analogs. For example, 3-Fluoroquinoline lacks the methyl group, which can influence its reactivity and biological activity. Similarly, 4-Methylquinoline does not have the fluorine atom, affecting its overall properties .
Eigenschaften
Molekularformel |
C10H8FN |
|---|---|
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
3-fluoro-4-methylquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3 |
InChI-Schlüssel |
NBSSLTLKZGDWRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC2=CC=CC=C12)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine](/img/structure/B11921026.png)
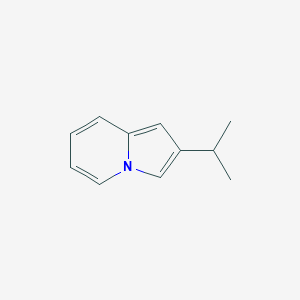
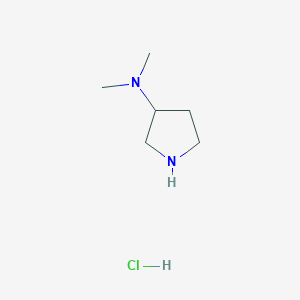


![(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11921052.png)
![6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11921056.png)

